molecular formula C14H15N3O2S B2946955 5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 1021228-58-9

5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2946955
CAS No.: 1021228-58-9
M. Wt: 289.35
InChI Key: DFPIRJGUMZUKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a phenyl group, an amino group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yl)aniline with a suitable aldehyde to form a Schiff base, followed by cyclization with a thiourea derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Imidazol-4-ones

Uniqueness

Compared to similar compounds, 5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

6-hydroxy-5-[(4-propan-2-ylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8(2)9-3-5-10(6-4-9)15-7-11-12(18)16-14(20)17-13(11)19/h3-8H,1-2H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWNVSYHZQFZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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